molecular formula C9H8ClN B3361202 7-Chloro-2-methylindolizine CAS No. 917760-85-1

7-Chloro-2-methylindolizine

Cat. No. B3361202
CAS RN: 917760-85-1
M. Wt: 165.62 g/mol
InChI Key: LGNLSLRIQSMNIZ-UHFFFAOYSA-N
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Description

7-Chloro-2-methylindolizine is a chemical compound with the molecular formula C9H8ClN. It is a derivative of indolizine, a heterocyclic compound that has been the focus of significant research due to its biological activity . Indolizine derivatives have been screened for various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methylindolizine is characterized by a 10π conjugated planar electronic structure . This structure is similar to the indole nucleus, leading to speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .


Chemical Reactions Analysis

Indolizine derivatives, including 7-Chloro-2-methylindolizine, have been involved in various chemical reactions. For instance, the incorporation of 6-methoxy, 2-chloro, and cyano group leads to loss of PDE4 inhibitory activity .

Mechanism of Action

While the exact mechanism of action of 7-Chloro-2-methylindolizine is not explicitly stated in the sources, indolizine derivatives have been found to exhibit a variety of biological activities. These activities suggest interactions with multiple biological targets, potentially conferring their therapeutic effects .

Future Directions

Indolizine derivatives, including 7-Chloro-2-methylindolizine, hold promising potential for future research. Despite the significant interest in indolizine derivatives, the biological potential of the indolizine nucleus is still largely unexplored . Future research may reveal surprising indolizine-based drugs and therapeutic applications .

properties

IUPAC Name

7-chloro-2-methylindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-4-9-5-8(10)2-3-11(9)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNLSLRIQSMNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737439
Record name 7-Chloro-2-methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917760-85-1
Record name 7-Chloro-2-methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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